![molecular formula C18H26ClN3O B5302476 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5302476.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide, also known as CPP-109, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of the naturally occurring neurotransmitter GABA and has been shown to have promising effects in the treatment of addiction and other neurological disorders.
Wirkmechanismus
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide works by inhibiting the activity of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide increases the levels of GABA in the brain, which can help to reduce cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety and promote feelings of relaxation. It has also been shown to modulate the activity of the dopamine system, which is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide is that it has been shown to have a high degree of selectivity for GABA transaminase, which means that it is less likely to have off-target effects. However, one of the limitations of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels in the brain.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide. One potential avenue of research is to investigate its potential use in the treatment of other neurological disorders such as depression and anxiety. Another potential area of research is to develop new analogs of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide that have improved pharmacological properties, such as longer half-lives or greater selectivity for GABA transaminase. Finally, future research could focus on developing new delivery methods for 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide, such as sustained-release formulations, to improve its efficacy and reduce the need for frequent dosing.
Synthesemethoden
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide involves the reaction of 4-chlorophenylpiperazine with N-cyclohexylacetyl chloride in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHFXAQHDESAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.